molecular formula C22H19NO2 B5596492 N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide

Cat. No. B5596492
M. Wt: 329.4 g/mol
InChI Key: MWKQGXOYAKMUIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthene derivatives involves complex organic reactions, including nucleophilic substitution and polycondensation processes. For example, a study by Guo et al. (2015) describes the preparation of new aromatic polyamides containing xanthene units through nucleophilic substitution reactions followed by alkaline hydrolysis and polycondensation with various aromatic diamines (Guo et al., 2015). These methodologies highlight the intricate steps involved in synthesizing xanthene-based compounds, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide.

Molecular Structure Analysis

The molecular structure of xanthene derivatives, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide, is characterized by X-ray crystallography and molecular modeling techniques. For instance, Blackburn et al. (1996) provide insights into the crystal structure of xanthene-9-carboxylic acid, revealing details about hydrogen bonding and the dihedral angles of the xanthene core (Blackburn et al., 1996). These studies contribute to understanding the three-dimensional arrangement and electronic configuration of xanthene derivatives.

Chemical Reactions and Properties

Xanthene derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other chemical entities. Research by Prashad et al. (2004) on the homologation of xanthydrols using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents showcases the chemical versatility of xanthene compounds (Prashad et al., 2004). These reactions are critical for extending the functional groups and enhancing the properties of xanthene-based materials.

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are of significant interest. For instance, the study by Guo et al. (2015) demonstrates that polyamides containing xanthene units exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside excellent solubility in polar aprotic solvents (Guo et al., 2015). These properties make them suitable for various applications, including the production of optically transparent and mechanically robust materials.

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as reactivity, photophysical behavior, and electrochemical characteristics, are explored through synthetic and analytical techniques. For instance, the synthesis and characterization of homodinuclear lanthanide xanthene-9-carboxylates by Shyni et al. (2007) reveal information about the coordination chemistry and photophysical properties of these compounds (Shyni et al., 2007). Such studies are instrumental in understanding the chemical behavior and potential applications of xanthene derivatives in fields like materials science and photonic devices.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for a compound like this could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology. This would likely involve further studies on its synthesis, properties, and interactions with various biological targets .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-14-8-7-11-18(15(14)2)23-22(24)21-16-9-3-5-12-19(16)25-20-13-6-4-10-17(20)21/h3-13,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKQGXOYAKMUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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